In-Depth Technical Guide: 2,4'-Dimethylbiphenyl

In-Depth Technical Guide: 2,4'-Dimethylbiphenyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 2,4'-Dimethylbiphenyl (CAS No. 611-61-0), a substituted aromatic hydrocarbon. This document collates available data on its chemical and physical properties, safety and handling, and outlines representative experimental protocols for its synthesis and analysis. While the biological activity of many biphenyl derivatives is an area of active research, there is currently a notable lack of specific information in publicly accessible literature regarding the direct involvement of 2,4'-Dimethylbiphenyl in biological signaling pathways.

Chemical and Physical Properties

2,4'-Dimethylbiphenyl is a biphenyl molecule substituted with methyl groups at the 2 and 4' positions.[1] Its fundamental properties are summarized in the tables below.

Table 1: Identifiers and Molecular Properties [1]

| Identifier | Value |

| CAS Number | 611-61-0 |

| Molecular Formula | C₁₄H₁₄ |

| Molecular Weight | 182.26 g/mol |

| IUPAC Name | 1-methyl-2-(4-methylphenyl)benzene |

| Synonyms | 2,4'-Bitolyl, o,p'-Bitolyl |

Table 2: Physical Properties

| Property | Value | Source |

| Physical State | Liquid | [2] |

| Boiling Point | 345.9 °C at 760 mmHg | [2] |

| Melting Point | Data not available | [2] |

Experimental Protocols

Synthesis via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the synthesis of biaryl compounds. A potential pathway for the synthesis of 2,4'-Dimethylbiphenyl would involve the palladium-catalyzed cross-coupling of 2-tolylboronic acid with 4-chlorotoluene or 4-bromotoluene.

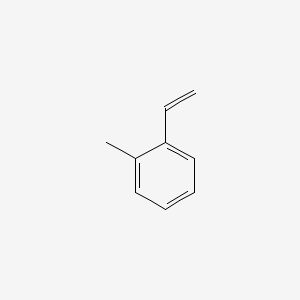

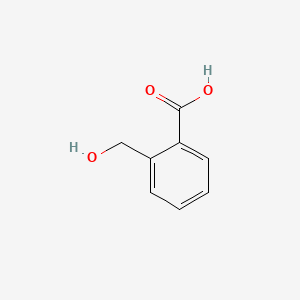

Reaction Scheme:

Representative Protocol:

-

Reaction Setup: To a round-bottom flask, add 2-tolylboronic acid (1.2 equivalents), 4-halotoluene (1.0 equivalent, with X being Br or I for higher reactivity), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.02 equivalents), and a base such as aqueous sodium carbonate (2.0 equivalents).

-

Solvent Addition: Add a suitable solvent system, for example, a mixture of toluene and water.

-

Reaction Execution: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) with vigorous stirring for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After completion, cool the reaction mixture and extract the product with an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel to yield pure 2,4'-Dimethylbiphenyl.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the separation and identification of volatile and semi-volatile organic compounds like 2,4'-Dimethylbiphenyl.

Representative Protocol:

-

Sample Preparation: Dissolve a known amount of the sample containing 2,4'-Dimethylbiphenyl in a suitable volatile solvent such as dichloromethane or hexane. If necessary, perform a liquid-liquid extraction or solid-phase extraction to clean up complex matrices.

-

GC-MS System: Use a gas chromatograph equipped with a capillary column (e.g., a 5% phenyl-methylpolysiloxane stationary phase) coupled to a mass spectrometer.

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet, which is heated to ensure volatilization.

-

Chromatographic Separation: Program the GC oven temperature to ramp from a lower temperature to a higher temperature to separate the components of the mixture based on their boiling points and interactions with the stationary phase.

-

Mass Spectrometry: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify 2,4'-Dimethylbiphenyl by comparison to a reference spectrum from a spectral library.

-

Quantification: For quantitative analysis, a calibration curve can be generated using standard solutions of 2,4'-Dimethylbiphenyl of known concentrations.

Safety and Handling

2,4'-Dimethylbiphenyl is classified as a hazardous substance. The following GHS hazard statements apply:

Table 3: GHS Hazard Information [1][3]

| Hazard Class | Category |

| Skin corrosion/irritation | 2 |

| Serious eye damage/eye irritation | 2A |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | 3 |

Precautionary Measures:

When handling 2,4'-Dimethylbiphenyl, it is crucial to use appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All work should be conducted in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

Biological Activity and Signaling Pathways

A thorough search of scientific databases and literature reveals a significant lack of information regarding the specific biological activities and signaling pathway interactions of 2,4'-Dimethylbiphenyl. While the broader class of biphenyls and polychlorinated biphenyls (PCBs) has been extensively studied for their environmental and toxicological effects, often involving the aryl hydrocarbon receptor (AhR) signaling pathway, no such data is currently available for 2,4'-Dimethylbiphenyl.

Therefore, a diagram of a known signaling pathway for this specific compound cannot be provided.

Logical Workflow: Synthesis and Analysis of 2,4'-Dimethylbiphenyl

To fulfill the requirement for a visualization, the following diagram illustrates a general logical workflow for the synthesis and subsequent analysis of 2,4'-Dimethylbiphenyl, based on the representative protocols described in this guide.

Caption: General workflow for the synthesis and analysis of 2,4'-Dimethylbiphenyl.

Conclusion

2,4'-Dimethylbiphenyl is a defined chemical entity with known physical and chemical properties and clear safety and handling guidelines. While specific, validated experimental protocols for its synthesis and analysis are not abundant in the literature, established methods like the Suzuki-Miyaura coupling and GC-MS analysis provide a strong basis for its preparation and characterization. A significant knowledge gap exists concerning its biological activity and interaction with signaling pathways. Future research is required to elucidate any potential biological roles or toxicological effects of this specific dimethylbiphenyl isomer.